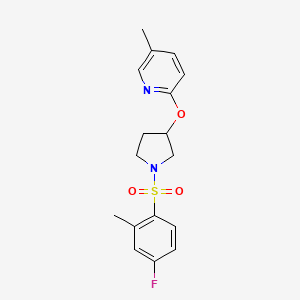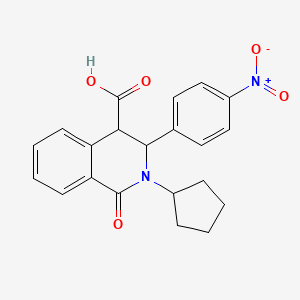
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a sulfonylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the following steps:
Formation of the Urea Core: The initial step involves the reaction of an isocyanate with an amine to form the urea core. For instance, 3,5-bis(trifluoromethyl)phenyl isocyanate can react with 4-methylphenylamine under controlled conditions.
Sulfonylation: The urea derivative is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the urea core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylurea moiety can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield 3,5-bis(trifluoromethyl)aniline and 4-methylbenzenesulfonic acid.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonylurea group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonylurea group can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of diabetes treatment, where sulfonylureas are known to stimulate insulin release.
Molecular Pathways: The compound may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(phenylsulfonyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-chlorophenyl)sulfonyl)urea: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Uniqueness: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to the presence of both trifluoromethyl groups and a sulfonylurea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the sulfonylurea moiety is crucial for its potential biological activities.
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c1-9-2-4-13(5-3-9)28(26,27)24-14(25)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSOEHHLPLIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)


![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)



![2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid](/img/structure/B2426673.png)
![2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2426674.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)



